molecular formula C7H10O B6154160 3-(prop-2-yn-1-yl)oxolane CAS No. 1698054-44-2

3-(prop-2-yn-1-yl)oxolane

Cat. No.: B6154160
CAS No.: 1698054-44-2
M. Wt: 110.2
InChI Key:
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Description

3-(prop-2-yn-1-yl)oxolane, also known as 3-(2-propyn-1-yl)oxolane, is an organic compound with the molecular formula C7H10O. It is a colorless liquid with a sweet odor and is soluble in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(prop-2-yn-1-yl)oxolane can be achieved through several methods. One common method involves the reaction of propargyl bromide with tetrahydrofuran in the presence of a base such as sodium hydride. The reaction is typically carried out under an inert atmosphere to prevent oxidation and at a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-(prop-2-yn-1-yl)oxolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.

    Reduction: Reduction reactions can convert the triple bond in the propargyl group to a double or single bond.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propargyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reduction.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxirane derivatives.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted oxolane derivatives.

Scientific Research Applications

3-(prop-2-yn-1-yl)oxolane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of propargylamine derivatives which have neuroprotective effects.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(prop-2-yn-1-yl)oxolane involves its interaction with various molecular targets. The propargyl group is known to interact with enzymes and proteins, leading to inhibition or activation of specific pathways. For example, propargylamine derivatives are known to inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-propyn-1-yl)tetrahydrofuran
  • 3-prop-2-ynyltetrahydro-2H-pyran
  • 3-prop-2-ynyltetrahydropyran-2-one

Uniqueness

3-(prop-2-yn-1-yl)oxolane is unique due to its specific structure, which combines the properties of an oxolane ring with a propargyl group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile building block in synthetic chemistry.

Properties

CAS No.

1698054-44-2

Molecular Formula

C7H10O

Molecular Weight

110.2

Purity

95

Origin of Product

United States

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